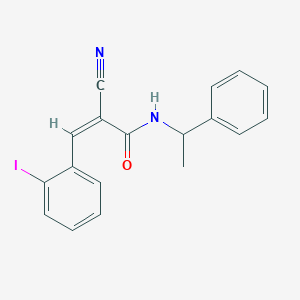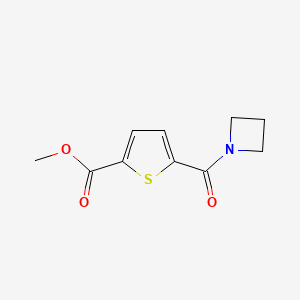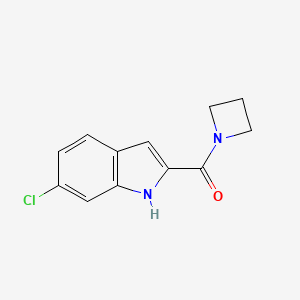
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized and studied extensively, and its mechanism of action and biochemical effects have been investigated in detail. In
Wirkmechanismus
The mechanism of action of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide involves the inhibition of several kinases, including BTK, ITK, and TXK. These kinases are involved in the regulation of immune cell function, including B-cell and T-cell activation and proliferation. By inhibiting these kinases, (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide can suppress immune cell function and reduce inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential use in the treatment of hematological malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide have been studied extensively. In vitro studies have shown that this compound can inhibit the proliferation and activation of immune cells, including B-cells and T-cells. In addition, (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to induce apoptosis in cancer cells, which may contribute to its potential use in the treatment of hematological malignancies. In vivo studies have shown that this compound can reduce inflammation and improve disease outcomes in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments include its specificity for BTK, ITK, and TXK, which allows for targeted inhibition of immune cell function. In addition, this compound has been extensively studied and optimized, which allows for reliable and reproducible results. The limitations of using (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments include its potential toxicity and off-target effects, which may require careful dosing and monitoring. In addition, this compound may not be effective in all disease models, and further research is needed to fully understand its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide. One direction is to investigate its potential use in combination with other drugs, such as venetoclax, to enhance their therapeutic efficacy. Another direction is to explore its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. In addition, further research is needed to fully understand the mechanism of action and biochemical effects of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide, which may lead to the development of more effective and targeted therapies for autoimmune diseases and hematological malignancies.
Synthesemethoden
The synthesis of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide involves several steps. The first step is the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The second step is the reaction of 2-iodobenzoyl chloride with 1-phenylethylamine to form 2-iodo-N-(1-phenylethyl)benzamide. The third step is the reaction of 2-iodo-N-(1-phenylethyl)benzamide with acetylene and copper(I) iodide to form (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide. This synthesis method has been optimized and improved over time to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit several kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell function. This compound has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as hematological malignancies, such as B-cell lymphoma and chronic lymphocytic leukemia. In addition, (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide has been studied for its potential use in combination with other drugs, such as venetoclax, to enhance their therapeutic efficacy.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCINIHXZYKHCGA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2I)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)


![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)
![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)
![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)
![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)